molecular formula C6H4BrCl2N B064490 4-Bromo-3,5-dichloroaniline CAS No. 1940-29-0

4-Bromo-3,5-dichloroaniline

Cat. No. B064490
Key on ui cas rn: 1940-29-0
M. Wt: 240.91 g/mol
InChI Key: QOPGULWHAXFEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06482986B1

Procedure details

100 g of 4-bromo-3,5-dichlorophenylamine are added with stirring at 5° C. to a mixture of 125 ml of water and 90 ml of concentrated sulphuric acid. 230 g of crushed ice are added to the reaction mixture, followed by 29 g of sodium nitrite in 70 ml of water, and the reaction mixture is left stirring for 15 minutes. The reaction mixture is added rapidly to a mixture composed of 280 ml of concentrated sulphuric acid and 200 ml of water raised to 160° C., and the reaction mixture is left stirring at 160° C. for 1 hour. The reaction mixture is poured onto a water/crushed ice mixture and extracted with dichloromethane. The organic phase is dried over magnesium sulphate and the solvents are evaporated off under reduced pressure. The residue obtained is purified by chromatography on a column of silica gel, eluting with a 4/6 (v/v) cyclohexane/dichloromethane mixture.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
90 mL
Type
reactant
Reaction Step Eight
Name
Quantity
125 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5](N)=[CH:4][C:3]=1[Cl:10].S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+]>O>[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([OH:12])=[CH:4][C:3]=1[Cl:10] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1Cl)N)Cl
Step Two
Name
ice
Quantity
230 g
Type
reactant
Smiles
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
280 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
90 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture is left
ADDITION
Type
ADDITION
Details
The reaction mixture is added rapidly to a mixture
WAIT
Type
WAIT
Details
the reaction mixture is left
STIRRING
Type
STIRRING
Details
stirring at 160° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
crushed ice mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
eluting with a 4/6 (v/v) cyclohexane/dichloromethane mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=C(C=C(C=C1Cl)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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